molecular formula C17H30N4O B5636139 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B5636139
M. Wt: 306.4 g/mol
InChI Key: KAPXKZGJMYDQRK-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound featuring an imidazole ring and a spirocyclic structure. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane, a common synthetic route might include the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives .

Scientific Research Applications

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in various applications .

Properties

IUPAC Name

2-[(2,3-dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-15-18-11-16(19(15)2)12-21-8-6-17(14-21)5-4-7-20(13-17)9-10-22-3/h11H,4-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPXKZGJMYDQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CN2CCC3(C2)CCCN(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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